4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide
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Overview
Description
4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide is a complex organic compound that features a piperidine ring, an oxadiazole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide typically involves multiple steps. One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient assembly of the 1,2,4-oxadiazole core without the need for protective groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of safer solvents and reagents, and the minimization of waste, are likely to be applied to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized using reagents like manganese dioxide.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include sodium dichloroisocyanurate for oxidation and various reducing agents for reduction reactions. The conditions typically involve ambient temperature and the use of solvents like DMSO.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxadiazole ring can yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to inhibit specific enzymes and receptors.
Materials Science: It is used in the development of energetic materials and fluorescent dyes due to its unique structural properties.
Biological Research: The compound is investigated for its antimicrobial and anticancer activities, making it a candidate for new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, leading to inhibition of their activity. This interaction can disrupt various biological pathways, resulting in the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Ataluren: Used for the treatment of Duchenne muscular dystrophy.
Azilsartan: Applied for hypertension medication.
Opicapone: Approved as adjunctive therapy for Parkinson’s disease.
Uniqueness
4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide is unique due to its combination of a piperidine ring, an oxadiazole ring, and a methoxyphenyl group. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C20H26N4O3 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide |
InChI |
InChI=1S/C20H26N4O3/c1-26-17-6-2-15(3-7-17)13-21-20(25)24-10-8-14(9-11-24)12-18-22-19(23-27-18)16-4-5-16/h2-3,6-7,14,16H,4-5,8-13H2,1H3,(H,21,25) |
InChI Key |
NJEHTDOPNZALIW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCC(CC2)CC3=NC(=NO3)C4CC4 |
Origin of Product |
United States |
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